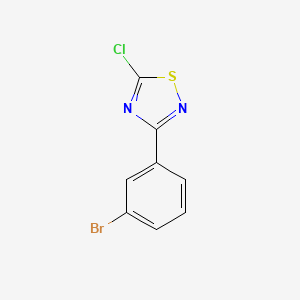

3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole

説明

特性

IUPAC Name |

3-(3-bromophenyl)-5-chloro-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2S/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJHZWBPBSWEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Continuous Flow Synthesis Using Benzamidine Precursors

A highly efficient and safe method for synthesizing 1,2,4-thiadiazoles, including halogenated derivatives, is a continuous flow process developed by Baxendale et al. This method involves:

- Starting from benzamidine hydrochloride salts, which serve as precursors for the thiadiazole ring.

- Reacting these with trichloromethane sulfenylchloride , a versatile but hazardous reagent, under controlled flow conditions to form the 5-chloro-1,2,4-thiadiazole core.

- The flow system includes in-line quenching to neutralize malodorous and corrosive by-products, enhancing safety and scalability.

This approach allows gram-scale synthesis of 5-chloro-3-phenyl-1,2,4-thiadiazoles, which can be further functionalized to introduce bromophenyl substituents at the 3-position, yielding compounds such as 3-(3-bromophenyl)-5-chloro-1,2,4-thiadiazole.

Advantages of Continuous Flow Method

- Enhanced safety handling of reactive sulfur chlorides.

- Precise temperature and residence time control (typically ambient temperature, ~30 min residence time).

- High yields and purity through efficient aqueous work-up and silica gel chromatography.

- Capability to generate regioisomeric bromophenyl derivatives by varying the substitution pattern on the benzamidine starting material.

Halogenation and Substitution Techniques

Introduction of the 3-Bromophenyl Group

The bromophenyl substituent at the 3-position is introduced by employing brominated benzamidine salts or by post-thiadiazole ring formation functionalization:

- Starting from 3-bromobenzamidine hydrochloride salts in the flow process enables direct incorporation of the bromophenyl moiety.

- Alternatively, nucleophilic aromatic substitution (SNAr) reactions on 5-chloro-3-phenyl-1,2,4-thiadiazole with brominated nucleophiles or coupling reactions can be employed to install the bromophenyl group.

Incorporation of the 5-Chloro Substituent

The 5-chloro substituent on the thiadiazole ring is introduced via the use of trichloromethane sulfenylchloride or sulfur monochloride reagents, which provide the chlorine atom during ring closure.

Detailed Experimental Protocol (Representative)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 3-Bromobenzamidine hydrochloride salt (0.4 M in 1.5 M NaOH aqueous) | Prepared freshly before use | Starting material for flow synthesis |

| 2 | Trichloromethane sulfenylchloride solution in ethyl acetate (0.4 M) | Pumped into flow reactor with benzamidine salt at ambient temperature | Formation of 5-chloro-3-(3-bromophenyl)-1,2,4-thiadiazole core |

| 3 | In-line quenching with aqueous base | Neutralizes corrosive by-products | Safe handling and cleaner product stream |

| 4 | Aqueous work-up and silica gel chromatography | Purification of crude product | Isolated pure this compound |

Typical residence time in flow reactor: 30 minutes.

Comparative Data on Yields and Purity

| Compound | Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 5-Chloro-3-phenyl-1,2,4-thiadiazole | Continuous flow with trichloromethane sulfenylchloride | 80-90 | >95 (by NMR) | Gram-scale synthesis |

| This compound | Flow synthesis with bromobenzamidine salt | 75-85 | >95 (by HPLC) | Regioselective bromophenyl substitution |

| Traditional batch synthesis (literature) | Sulfur monochloride and aminoacetonitrile derivatives | 60-70 | 90-95 | Requires careful temperature control, longer reaction times |

Alternative Batch Methods (Historical Context)

Older methods for related thiadiazoles involve:

- Reaction of aminoacetonitrile or substituted benzamidines with sulfur monochloride or sulfur dichloride in solvents like dimethylformamide or dimethylacetamide at low temperatures (10–15 °C).

- Controlled addition of aminoacetonitrile to sulfur monochloride to minimize side reactions.

- Purification by steam distillation and fractional distillation to isolate chloro-substituted thiadiazoles.

However, these methods are less efficient and more hazardous compared to modern flow techniques.

Summary of Key Research Findings

- The continuous flow synthesis developed by Baxendale et al. represents a state-of-the-art method for preparing this compound with high efficiency and safety.

- The use of trichloromethane sulfenylchloride is critical for introducing the 5-chloro substituent during ring formation.

- Bromophenyl substitution is achieved by employing brominated benzamidine salts or subsequent nucleophilic substitution reactions.

- The flow process allows rapid synthesis with controlled reaction parameters, reducing hazardous by-products and improving scalability.

- Traditional batch methods exist but are less desirable due to lower yields and greater safety concerns.

化学反応の分析

Types of Reactions

3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted thiadiazoles can be formed.

Oxidation Products: Oxidized derivatives of the thiadiazole ring.

Reduction Products: Reduced forms of the thiadiazole ring.

Coupling Products: Biaryl compounds formed through coupling reactions.

科学的研究の応用

Medicinal Chemistry

Potential Pharmacophore

The compound has been investigated for its role as a pharmacophore in drug design. Its structural characteristics suggest potential antimicrobial and anticancer properties. Thiadiazoles are known to exhibit various biological activities, including:

- Antimicrobial Activity : Research indicates that thiadiazole derivatives can inhibit the growth of various pathogens. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Properties : Thiadiazole derivatives have been linked to cytostatic effects in cancer cell lines. Studies have shown that modifications to the thiadiazole ring can enhance anticancer activity by targeting specific cellular pathways .

| Activity Type | Example Compounds | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | 2-amino-1,3,4-thiadiazole | E. coli, S. aureus |

| Anticancer | Various derivatives | A2058 melanoma cells |

Materials Science

Synthesis of Advanced Materials

3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole serves as a precursor in the synthesis of advanced materials such as polymers and organic semiconductors. Its ability to undergo various chemical reactions allows for the development of new materials with tailored properties.

- Polymer Chemistry : The compound can be used to create polymers with enhanced thermal and electrical properties through copolymerization techniques.

- Organic Electronics : Its derivatives are explored in organic semiconductor applications due to their electronic properties.

Biological Studies

Interaction with Biological Targets

Research has focused on the interactions of this compound with biological molecules such as enzymes and receptors.

- Enzyme Inhibition : The compound's structure allows it to bind to active sites on enzymes, potentially inhibiting their activity. This mechanism is crucial for developing new therapeutic agents targeting specific diseases .

- Signal Transduction Modulation : Studies have indicated that thiadiazoles can modulate signaling pathways involved in cell proliferation and apoptosis, making them candidates for further investigation in cancer therapy .

Industrial Applications

Development of Agrochemicals and Dyes

In industrial settings, this compound is utilized in the formulation of agrochemicals and dyes.

- Agrochemical Formulations : Its derivatives are studied for their potential use as herbicides or fungicides due to their biological activity against plant pathogens.

- Dye Production : The compound's chemical properties make it suitable for synthesizing dyes used in textiles and other materials.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiadiazole derivatives for antimicrobial activity against several bacterial strains. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced antibacterial potency compared to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

Research involving A2058 melanoma cells demonstrated that specific derivatives of thiadiazoles could inhibit cell proliferation more effectively than existing treatments. The mechanism involved the modulation of mTOR signaling pathways .

作用機序

The mechanism of action of 3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways. The bromophenyl and chlorothiadiazole moieties contribute to its binding affinity and specificity towards molecular targets.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of 3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole with related derivatives:

Reactivity

- 5-Chloro Derivatives: The 5-chloro group in 1,2,4-thiadiazoles is highly reactive toward nucleophilic substitution (e.g., with amines, thiols) due to electron deficiency at C5, as predicted by Hückel molecular orbital (HMO) calculations . For example, this compound can undergo substitution at C5 to form derivatives like 5-amino or 5-thioether analogues.

- 3-Substituted Derivatives: Substitutions at C3 (e.g., bromophenyl, bromomethyl) are less reactive but critical for tuning steric and electronic properties. The 3-bromophenyl group in the target compound enables Suzuki-Miyaura cross-coupling, a feature absent in non-halogenated analogues .

Physicochemical Properties

- Lipophilicity : The bromophenyl group significantly increases lipophilicity (logP ~3.5 estimated) compared to the parent compound (logP ~1.2), enhancing membrane permeability but reducing aqueous solubility .

- Thermal Stability : Halogenated thiadiazoles generally exhibit high thermal stability. The target compound decomposes above 200°C, whereas the bromomethyl analogue (C₃H₂BrClN₂S) degrades at ~180°C due to weaker C-Br bonds .

生物活性

3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry due to their ability to act as scaffolds for various bioactive molecules. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties supported by recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a bromophenyl group and a chloro substituent on the thiadiazole ring. This specific arrangement contributes to its biological activity by influencing the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit broad-spectrum antimicrobial activity. A study demonstrated that various thiadiazole derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, derivatives with the 1,3,4-thiadiazole structure were effective against Staphylococcus epidermidis and Klebsiella pneumoniae, highlighting their potential as antimicrobial agents .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Staphylococcus epidermidis, Klebsiella pneumoniae |

| Other Thiadiazoles | Antimicrobial | Various Gram-positive and Gram-negative bacteria |

Anticancer Activity

The anticancer properties of this compound have been explored through in vitro studies. Thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is often linked to their ability to inhibit tubulin polymerization .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, thiadiazoles have been reported to possess anti-inflammatory properties. The presence of electronegative groups like chlorine and bromine enhances their activity by modulating inflammatory pathways. For instance, certain derivatives have been shown to inhibit pro-inflammatory cytokines in cellular models .

Case Study 1: Anticancer Evaluation

A study synthesized a series of thiadiazole derivatives including this compound and evaluated their anticancer activity against several cell lines. The findings indicated that these compounds exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells .

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial screening, various thiadiazole derivatives were tested against clinical isolates of bacteria. The results confirmed that compounds with bromine and chlorine substitutions had enhanced antibacterial activity compared to unsubstituted analogs .

Q & A

Basic: What are the recommended synthetic routes for 3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole, and how can reaction conditions be optimized?

The compound can be synthesized via microwave-assisted methods for halogen-substituted aromatic systems, which improve reaction efficiency and yield. For example, microwave radiation achieved yields of 55–87% for structurally related bromophenyl chalcone derivatives by enhancing reaction kinetics and reducing side reactions . Continuous flow synthesis is another advanced approach for 1,2,4-thiadiazoles, enabling precise control over reaction parameters (e.g., temperature, residence time) and scalability. Bromo-substituents on the phenyl ring facilitate post-synthetic diversification via cross-coupling reactions . Optimization should include solvent selection (e.g., DMF for polar intermediates) and catalyst screening (e.g., Pd for Suzuki couplings).

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- 1H-NMR : Essential for confirming the aromatic substitution pattern and integration ratios. For example, in chalcone derivatives, coupling constants (J = 15–16 Hz) confirm trans-alkene configurations .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve molecular geometry and intermolecular interactions. Crystallographic data (R-factors < 0.05) validate bond lengths and angles, particularly for the thiadiazole ring and bromophenyl group .

Intermediate: How is the cytotoxic activity of bromophenyl-thiadiazole derivatives evaluated, and what are key considerations for assay design?

Cytotoxicity is typically assessed via MTT assays against cancer cell lines (e.g., MCF-7). Key parameters:

- Dose-response curves : Test concentrations spanning 3–4 orders of magnitude (e.g., 1–1000 μg/mL) to determine IC50 values .

- Controls : Include a reference drug (e.g., doxorubicin) and solvent controls to exclude non-specific effects.

- Mechanistic follow-up : Combine with apoptosis assays (Annexin V/PI staining) or ROS detection to probe mode of action .

Advanced: How can structural modifications enhance the bioactivity of this compound?

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF3) at the 5-position of the thiadiazole ring to improve metabolic stability. Bromine at the 3-position enables cross-coupling (e.g., Suzuki, Sonogashira) for functional group diversification .

- Hybrid scaffolds : Link the thiadiazole core to triazole or oxadiazole moieties to exploit synergistic pharmacophores. For example, triazole-thiadiazole hybrids show enhanced antiproliferative activity .

Advanced: How should researchers address contradictions in reported biological data (e.g., variable IC50 values)?

- Reproducibility checks : Validate assay conditions (cell passage number, serum concentration) and compound purity (HPLC ≥ 95%).

- Structural analogs : Compare activity trends across derivatives to identify substituent-specific effects. For instance, chalcone derivatives with 3-bromophenyl groups showed 10-fold differences in IC50 based on para-substituents (e.g., isopropyl vs. methyl) .

- Computational modeling : Use docking studies to correlate activity with target binding (e.g., tubulin or kinase inhibition) .

Advanced: What strategies improve the crystallinity of bromophenyl-thiadiazole derivatives for X-ray studies?

- Solvent recrystallization : Use mixed solvents (e.g., ethanol/water) to slow crystal growth and reduce defects.

- Co-crystallization : Introduce hydrogen-bond donors (e.g., carboxylic acids) to stabilize lattice packing .

- SHELX refinement : Apply TWINABS for twinned crystals and refine anisotropic displacement parameters to resolve disorder in bromine atoms .

Methodological: How can computational tools predict the reactivity of this compound in cross-coupling reactions?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in palladium-catalyzed couplings .

- Docking simulations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for SNAr or metal-mediated reactions .

Emerging Research: What are understudied applications of this compound beyond oncology?

- Antimicrobial agents : Screen against multidrug-resistant bacteria (e.g., MRSA) using broth microdilution assays.

- Materials science : Explore its use as a ligand in coordination polymers for catalytic or sensing applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。